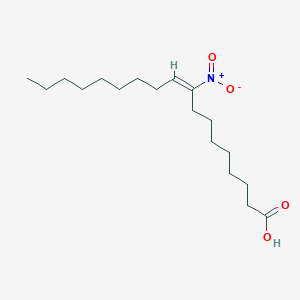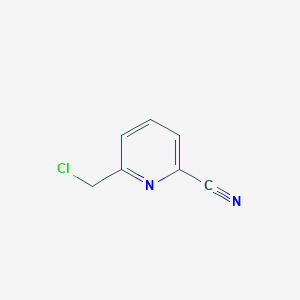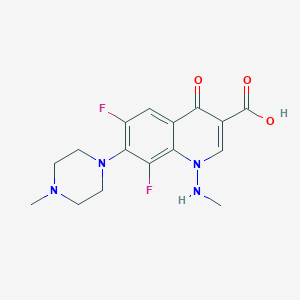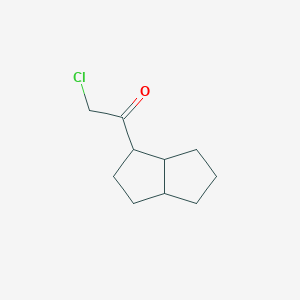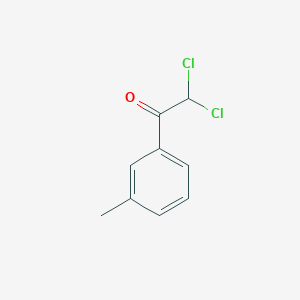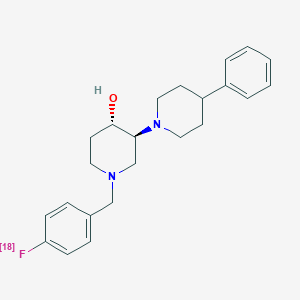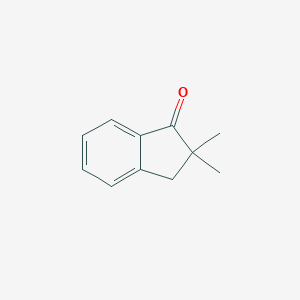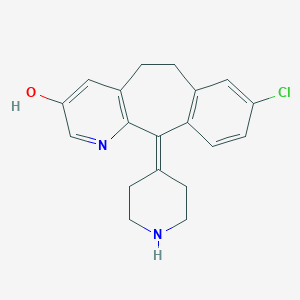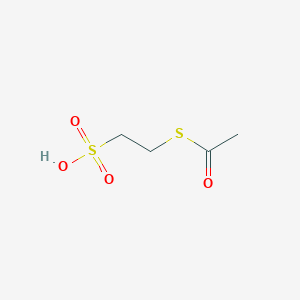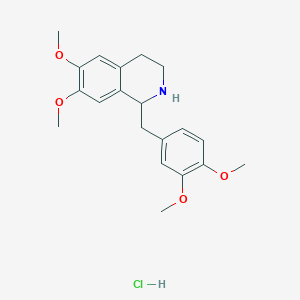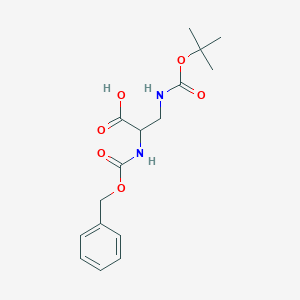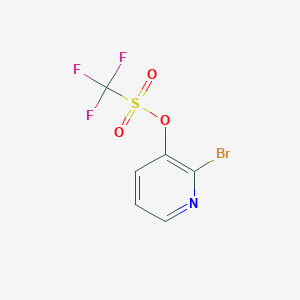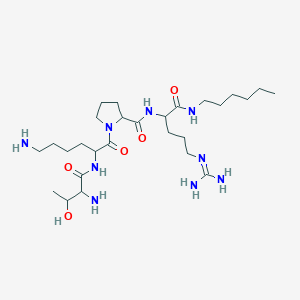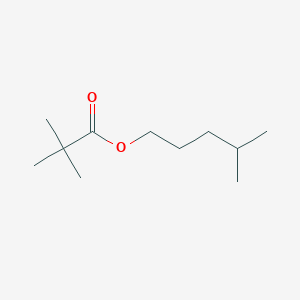
Isohexyl neopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohexyl neopentanoate is a synthetic ester that is commonly used in the cosmetic and personal care industry. It is a clear, colorless liquid that is soluble in most organic solvents. Isohexyl neopentanoate is known for its ability to provide a silky, smooth feel to skin and hair products.
Wirkmechanismus
Isohexyl neopentanoate works by forming a protective film on the surface of the skin or hair. This film helps to prevent moisture loss and protects the skin and hair from environmental damage. It also helps to improve the texture and feel of the product, making it more appealing to consumers.
Biochemische Und Physiologische Effekte
Isohexyl neopentanoate has been shown to have a low toxicity profile and is generally considered safe for use in cosmetic and personal care products. It has been shown to be non-irritating and non-sensitizing to the skin. It does not penetrate the skin or hair, and therefore does not have any systemic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Isohexyl neopentanoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on isohexyl neopentanoate. One area of interest is its potential use in drug delivery systems. Isohexyl neopentanoate has been shown to improve the skin penetration of certain drugs, making it a promising candidate for use in transdermal drug delivery systems. Another area of interest is its potential use as a sunscreen agent. Isohexyl neopentanoate has been shown to have UV-absorbing properties, making it a potential candidate for use in sunscreens. Finally, there is interest in exploring the use of isohexyl neopentanoate in anti-aging products. It has been shown to improve the texture and feel of skin, and may have potential as an anti-aging agent.
Synthesemethoden
Isohexyl neopentanoate is synthesized by the reaction of neopentyl glycol and isohexyl alcohol with neopentanoic acid as a catalyst. The reaction is carried out under vacuum and at a temperature of around 180°C. The resulting product is then purified by distillation and filtration to obtain isohexyl neopentanoate.
Wissenschaftliche Forschungsanwendungen
Isohexyl neopentanoate has been extensively studied for its use in cosmetic and personal care products. It is used as an emollient, skin conditioning agent, and hair conditioning agent. It has been shown to improve the feel and texture of skin and hair products, making them more appealing to consumers.
Eigenschaften
CAS-Nummer |
150588-62-8 |
|---|---|
Produktname |
Isohexyl neopentanoate |
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-methylpentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-6-8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
PCUXMDACXTVDGR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)CCCOC(=O)C(C)(C)C |
Synonyme |
4-Methylpentyl pivalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



